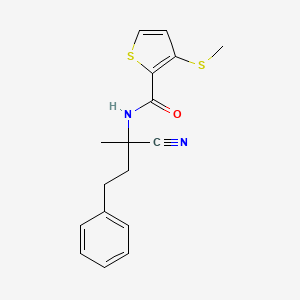
N-(1-cyano-1-methyl-3-phenylpropyl)-3-(methylsulfanyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methyl-3-phenylpropyl)-3-(methylsulfanyl)thiophene-2-carboxamide, commonly known as CMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. CMPT belongs to the class of compounds called thioamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of CMPT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, CMPT has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as topoisomerase and proteasome. In insects and fungi, CMPT has been found to disrupt various metabolic pathways and ion channels, leading to their death.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects on the body. In cancer cells, CMPT has been found to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In insects and fungi, CMPT has been found to disrupt various metabolic pathways and ion channels, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CMPT in lab experiments is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using CMPT is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on CMPT. One of the areas of interest is the development of more potent and selective analogs of CMPT for use in medicine and agriculture. Another area of interest is the elucidation of the mechanism of action of CMPT, which could lead to the discovery of new targets for drug development. Additionally, the potential applications of CMPT in other fields, such as material science and environmental science, could be explored.
Synthesemethoden
The synthesis of CMPT involves the reaction of 3-(methylsulfanyl)thiophene-2-carboxylic acid with N-(1-cyano-1-methyl-3-phenylpropyl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various chromatographic techniques to obtain pure CMPT.
Wissenschaftliche Forschungsanwendungen
CMPT has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CMPT has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
In agricultural research, CMPT has been shown to possess potent insecticidal and fungicidal activities. It has been found to be effective against various pests and pathogens that affect crops, including aphids, mites, and fungi.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-3-methylsulfanylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-17(12-18,10-8-13-6-4-3-5-7-13)19-16(20)15-14(21-2)9-11-22-15/h3-7,9,11H,8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEKLJWRPZEPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=C(C=CS2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)
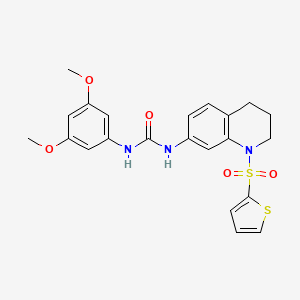
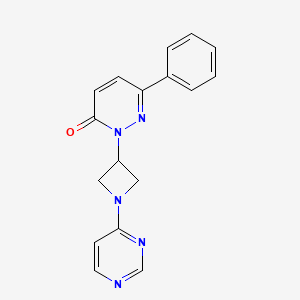
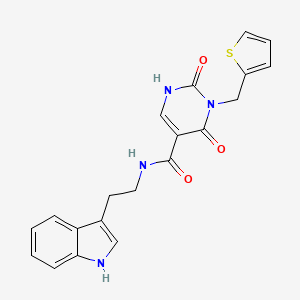
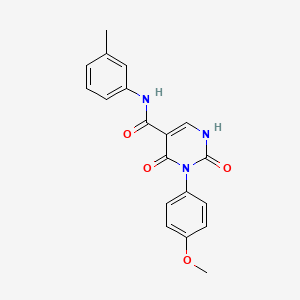
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2601291.png)
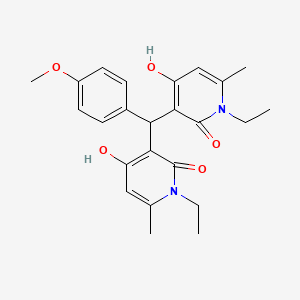

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2601295.png)
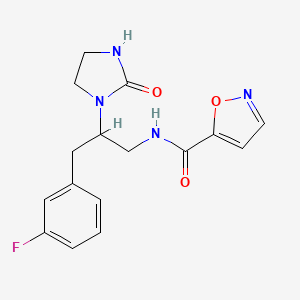
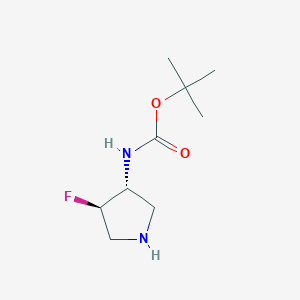
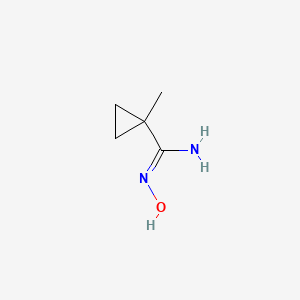
![3-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2601301.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2601305.png)